Cas no 81800-41-1 ((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one Chemical and Physical Properties
Names and Identifiers
-
- (7aS)-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one
- 2(4H)-benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (7aS)-
- 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (S)-
- (7aS)-4,4,7a-trimethyl-6,7-dihydro-5H-1-benzofuran-2-one
- (S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
- (+/-)-dihydroactinidiolide
- 2(4H)-benzofuranone,5,6,7,7a-tetrahydro-4,4,7a-trimethyl
- 2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-4,4,7a-trimethyl-,(S)
- 4,4,7a-trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one
- 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-2-(4H)-benzofuranone
- Dihydroactinidiolide, (+)-
- Q27283391
- SB44461
- MFCD06409986
- DIHYDROACTINIDIOLIDE (S)-FORM [MI]
- (+)-dihydroactinidiolide
- M2C1JT71RC
- AKOS006292838
- (7aS)-4,4,7a-trimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran-2-one
- DIHYDROACTINIDIOLIDE (S)-FORM
- CHEMBL2271638
- DS-2791
- 81800-41-1
- 2,4,5,6,7,7a-Hexahydro-4,4,7a-trimethylbenzofuran-2-one
- 1794759-37-7
- UNII-M2C1JT71RC
- L-DIHYDROACTINIDIOLIDE
- 2(4H)-Benzofuranone,5,6,7,7a-tetrahydro-4,4,7a-trimethyl-
- FEMA NO. 4020, (+)-
- (7aS)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one; 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (7aS)-; 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-, (S)-; (7aS)-5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofur
- DIHYDROACTINIDIOLIDE
- (S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one
-
- MDL: MFCD06409986
- Inchi: 1S/C11H16O2/c1-10(2)5-4-6-11(3)8(10)7-9(12)13-11/h7H,4-6H2,1-3H3/t11-/m0/s1
- InChI Key: IMKHDCBNRDRUEB-NSHDSACASA-N
- SMILES: O1C(C=C2[C@]1(C)CCCC2(C)C)=O
Computed Properties
- Exact Mass: 180.11500
- Monoisotopic Mass: 180.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Color/Form: Clear, colourless liquid; musky or coumarin-like aroma
- Density: No date available
- Melting Point: 67-68°
- Boiling Point: 296°C at 760 mmHg
- Flash Point: No date available
- PSA: 26.30000
- LogP: 2.43840
- Specific Rotation: D23 +120.9° (c = 1.00 in CHCl3)
- Vapor Pressure: No date available
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S84870-500g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one |
81800-41-1 | 95% | 500g |
¥7606.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S84870-100g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one |
81800-41-1 | 95% | 100g |
¥2536.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S84870-5g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one |
81800-41-1 | 95% | 5g |
¥256.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S84870-10g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one |
81800-41-1 | 95% | 10g |
¥426.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S84870-1g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one |
81800-41-1 | 95% | 1g |
¥76.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S84870-25g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one |
81800-41-1 | 95% | 25g |
¥846.0 | 2024-07-19 | |
| Chemenu | CM525754-100g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one |
81800-41-1 | 97% | 100g |
$262 | 2022-06-10 | |
| abcr | AB450100-1 g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one; . |
81800-41-1 | 1g |
€236.60 | 2023-07-18 | ||
| abcr | AB450100-5 g |
(S)-4,4,7a-Trimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one; . |
81800-41-1 | 5g |
€605.30 | 2023-07-18 | ||
| TRC | T895785-1g |
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one |
81800-41-1 | 1g |
$ 253.00 | 2023-09-05 |
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one Suppliers
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on (S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one
Introduction to (S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one (CAS No. 81800-41-1)
(S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one, identified by its CAS number 81800-41-1, is a significant compound in the field of pharmaceutical chemistry and drug development. This chiral molecule belongs to the class of tetrahydrobenzofuran derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The stereochemistry of this compound is crucial, with the (S) configuration indicating a specific spatial arrangement of atoms that can influence its pharmacological properties. In recent years, there has been a growing interest in chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The synthesis and characterization of such enantiomerically pure compounds are essential for developing next-generation pharmaceuticals.
Recent studies have highlighted the importance of tetrahydrobenzofuran derivatives in medicinal chemistry. These compounds exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antioxidant properties. The structural motif of tetrahydrobenzofuran provides a unique framework that can be modified to target specific biological pathways. For instance, modifications at the 4-position and 7A-position of the molecule can enhance its binding affinity to certain enzymes and receptors.
One of the most promising applications of (S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one is in the development of novel anticonvulsant agents. Research has demonstrated that tetrahydrobenzofuran derivatives can interact with voltage-gated sodium channels, which are critical targets in the treatment of epilepsy. The (S) configuration of this compound appears to enhance its ability to modulate these channels effectively.
In addition to its anticonvulsant potential, this compound has shown promise in other therapeutic areas. For example, studies suggest that it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability of tetrahydrobenzofuran derivatives to cross the blood-brain barrier is particularly advantageous for central nervous system applications.
The synthesis of (S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve high enantiomeric purity. These methods are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications.
Recent advancements in computational chemistry have also played a significant role in the design and optimization of this compound. Molecular modeling studies have helped researchers understand the interactions between (S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one and its biological targets at an atomic level. This information has been instrumental in guiding structural modifications aimed at improving potency and selectivity.
The pharmacokinetic properties of this compound are another area of active research. Understanding how the body processes (S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one is essential for optimizing dosing regimens and minimizing potential adverse effects. Metabolism studies have revealed that this compound undergoes biotransformation via several pathways, including oxidation and conjugation with glucuronic acid.
In conclusion,(S)-4, 4, 7A-trimethyl -5, 6, 7, 7A -tetrahydrop benzofuran -2( 4H ) -one(CAS No .81800 -41 -1)is a versatile compound with significant potential in pharmaceutical development . Its unique stereochemistry , broad biological activities , and favorable pharmacokinetic profile make it an attractive candidate for further research . As our understanding of its mechanisms of action continues to grow , this compound is likely to play an important role in the discovery and development of new therapeutic agents .
81800-41-1 ((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 1289015-47-9(4-Bromo-3-(methylsulfanyl)benzaldehyde)
- 764724-30-3(Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate)
- 1805098-81-0(Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate)
- 2059917-34-7(Tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)